XL888 -

XL888

Catalog Number: EVT-286134
CAS Number:
Molecular Formula: C29H37N5O3
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XL888 is a potent, selective, and orally bioavailable small molecule inhibitor of heat shock protein 90 (HSP90). [] HSP90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous proteins involved in cell signaling and proliferation, many of which are implicated in cancer development and progression. [, , , , , , , , , , , , , , , ] XL888 exhibits a distinct binding mode to HSP90 compared to other HSP90 inhibitors like 17-allylamino-17-demethoxygeldanamycin (17-AAG). [, ] This selectivity makes XL888 a valuable tool in scientific research for studying the biological functions of HSP90 and its client proteins, as well as exploring its therapeutic potential in various diseases, particularly cancer.

Mechanism of Action

XL888 exerts its biological effects by selectively inhibiting HSP90. [, ] This inhibition leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins, many of which are essential for tumor cell survival and proliferation. [, , ] XL888 has been shown to effectively inhibit both MAPK and AKT signaling pathways, which are frequently dysregulated in cancer cells. [, , ] This is achieved through the degradation of key client proteins within these pathways, including CRAF, BRAF(V600E), AKT, PDGFRβ, COT, IGFR1, S6, cyclin D1, Wee1, and CDK4. [, , , ] This degradation ultimately leads to cell cycle arrest, apoptosis induction, and tumor regression. [, , ] Notably, XL888 has also been shown to enhance the efficacy of PD-1 blockade in preclinical models of pancreatic cancer by altering the activation of pancreatic stellate cells (PSCs) and promoting T cell infiltration into the tumor microenvironment. [, , ]

Applications
  • Overcoming Resistance to BRAF Inhibitors in Melanoma: XL888 effectively reverses resistance to BRAF inhibitors like vemurafenib in melanoma, even in cases mediated by acquired NRAS mutations. [, , , , , ] This makes XL888 a promising therapeutic option for overcoming this significant clinical challenge.

  • Targeting NRAS-Mutant Melanoma: XL888 demonstrates potent anti-tumor activity against NRAS-mutant melanoma both in vitro and in vivo. [, ] This is significant as NRAS-mutant melanoma is often aggressive and lacks effective targeted therapies.

  • Enhancing Immunotherapy Response in Pancreatic Cancer: Combining XL888 with immune checkpoint inhibitors like anti-PD-1 shows synergistic anti-tumor effects in preclinical models of pancreatic cancer. [, , , ] This highlights XL888's potential to improve the efficacy of immunotherapy in this challenging disease.

  • Investigating Cell Cycle Regulation: XL888 is a valuable tool for studying the role of HSP90 and its client proteins in cell cycle regulation. [, , ]

  • Understanding Drug Response and Resistance Mechanisms: LC-MRM mass spectrometry analysis of XL888's effects on melanoma cells revealed its impact on various signaling pathways and highlighted potential escape mechanisms, providing valuable insights into drug response and resistance. []

  • Targeting Senescent Cells in Fibrosis: XL888 has shown promise as a senolytic agent by selectively eliminating pathogenic p16Ink4a+ fibroblasts in a murine model of lung fibrosis, highlighting its potential application in age-related diseases. [, ]

Future Directions
  • Patient Stratification Strategies: Identifying biomarkers that can predict response to XL888 will be crucial for optimizing its clinical use. For example, MITF expression correlates with CDK2 upregulation, a potential marker of resistance to XL888. [, ]

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

    Compound Description: 17-AAG is a geldanamycin derivative and a first-generation HSP90 inhibitor. It binds to the ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins. []

    Relevance: 17-AAG is structurally distinct from XL888 but shares the same mechanism of action by inhibiting HSP90. XL888 has a distinct binding mode to HSP90 compared to 17-AAG. [, ]

Vemurafenib (PLX4032)

    Compound Description: Vemurafenib is a selective inhibitor of the BRAF kinase, particularly the BRAF V600E mutation commonly found in melanoma. [, , , , ]

    Relevance: Vemurafenib is often used in combination with XL888 in the treatment of melanoma, especially in cases with acquired resistance to BRAF inhibitors. XL888 can overcome resistance mechanisms to Vemurafenib by targeting various HSP90 client proteins involved in these pathways. [, , , , ]

Cobimetinib

    Compound Description: Cobimetinib is a selective inhibitor of MEK, a downstream kinase in the MAPK signaling pathway, which is frequently activated in melanoma. [, ]

    Relevance: Similar to Vemurafenib, Cobimetinib is often used in combination with XL888 for treating advanced melanoma. XL888, in combination with Vemurafenib and Cobimetinib, showed clinical activity in melanoma patients, but the combination therapy also displayed significant toxicity, leading to frequent dose reductions. [, ]

Dinaciclib

    Compound Description: Dinaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), including CDK2. [, ]

    Relevance: Dinaciclib was identified as a potential therapeutic agent to overcome resistance to both BRAF and HSP90 inhibitors, including XL888. Research has shown that CDK2, a target of Dinaciclib, drives resistance to these inhibitors. Combining Dinaciclib with XL888 could be a potential strategy to enhance therapeutic efficacy in resistant melanoma. [, ]

MK1775

    Compound Description: MK1775 is a potent and selective inhibitor of the Wee1 kinase, which plays a crucial role in the G2/M cell cycle checkpoint. []

    Relevance: MK1775 exhibited similar effects to XL888 in inhibiting Wee1 kinase activity in NRAS-mutant melanoma. This finding suggests that Wee1 inhibition is a key mechanism for XL888's antitumor activity and provides a rationale for exploring combinations of Wee1 and HSP90 inhibitors in melanoma treatment. []

Crenolanib

    Compound Description: Crenolanib is an inhibitor of PDGF receptor β, a receptor tyrosine kinase involved in cell growth and survival. []

    Relevance: Crenolanib was identified as a potential therapeutic agent to overcome resistance to MEK inhibitors, which are often used in combination with XL888. Research showed that PDGF receptor β signaling might contribute to resistance against MEK inhibition. Combining Crenolanib with XL888 and MEK inhibitors could be a strategy to enhance therapeutic efficacy in resistant melanoma. []

Palbociclib

    Compound Description: Palbociclib is a selective inhibitor of CDK4/6, kinases involved in cell cycle progression. [, ]

    Relevance: Palbociclib, in combination with several HSP90 inhibitors, including XL888, demonstrated synergistic effects in inhibiting cancer cell viability and suppressing HIF1α levels in various cancer types, including colorectal, pancreatic, and breast cancer. [, ]

Abemaciclib

    Compound Description: Abemaciclib is another selective inhibitor of CDK4/6, similar in function to Palbociclib. [, ]

    Relevance: Abemaciclib, in combination with XL888 or other HSP90 inhibitors, showed similar synergistic effects to Palbociclib in inhibiting cancer cell viability and suppressing HIF1α levels across different cancer types. This suggests a potential therapeutic benefit of combining CDK4/6 and HSP90 inhibitors in cancer treatment. [, ]

Ganetespib

    Compound Description: Ganetespib is a triazolone-containing small molecule that inhibits HSP90. []

    Relevance: Ganetespib is another HSP90 inhibitor, similar in function to XL888. When combined with the CDK4/6 inhibitor palbociclib, Ganetespib demonstrates synergistic inhibition of cell viability in colorectal cancer cells. This combination therapy also effectively reduces HIF1 and HIF2 levels. []

Onalespib

    Compound Description: Onalespib is a small molecule inhibitor of HSP90 that induces the degradation of HSP90 client proteins. []

    Relevance: Onalespib is another HSP90 inhibitor that acts similarly to XL888. It is currently in phase 1 trials as a treatment for solid tumors and lymphoma. Like other HSP90 inhibitors, Onalespib works synergistically with palbociclib to reduce HIF1α levels in colorectal cancer cells and inhibit cell viability. []

TAS116

    Compound Description: TAS116 is a synthetic small molecule that acts as a potent and selective inhibitor of HSP90. [, ]

    Relevance: TAS116, similar to XL888, is an HSP90 inhibitor. In combination with palbociclib, TAS116 effectively reduces HIF1α levels in colorectal cancer cells, leading to synergistic inhibition of cell viability. TAS116's efficacy in combination with palbociclib is observed across various cancer types, including pancreatic and breast cancer. [, ]

Properties

Product Name

XL888

IUPAC Name

2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1

InChI Key

LHGWWAFKVCIILM-LAQKFSSHSA-N

SMILES

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

XL888; XL-888; XL 888

Canonical SMILES

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N

Isomeric SMILES

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.